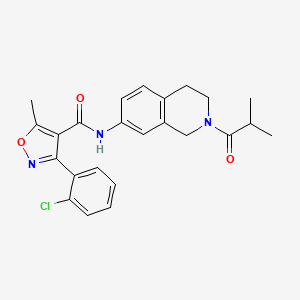![molecular formula C24H17Cl3N2O4S B2386311 {5-[(4-chlorophényl)sulfonyl]-1-méthyl-3-phényl-1H-pyrazol-4-yl}méthyl 2,4-dichlorobenzènecarboxylate CAS No. 318289-08-6](/img/structure/B2386311.png)
{5-[(4-chlorophényl)sulfonyl]-1-méthyl-3-phényl-1H-pyrazol-4-yl}méthyl 2,4-dichlorobenzènecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate is a useful research compound. Its molecular formula is C24H17Cl3N2O4S and its molecular weight is 535.82. The purity is usually 95%.
BenchChem offers high-quality {5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antivirale
À partir de l'acide 4-chlorobenzoïque, les chercheurs ont synthétisé dix nouveaux dérivés de 5-(4-chlorophényl)-N-substitués-N-1,3,4-thiadiazole-2-sulfonamide. Ces composés ont montré une activité antivirale contre le virus de la mosaïque du tabac (TMV). Plus précisément, les composés 7b et 7i ont montré des effets anti-TMV significatifs .
Propriétés antileishmaniennes et antimalariennes
Bien que non directement lié au composé, il est intéressant de noter que des études de simulation moléculaire ont été réalisées pour évaluer l'activité antipromastigote de certains dérivés. Par exemple, le composé 13 a montré une activité antipromastigote in vitro puissante, avec un schéma de liaison favorable dans la poche LmPTR1 .
Propriétés antimicrobiennes et antivirales des 1,3-oxazol-5-ols
Bien que non spécifique au composé, les 1,3-oxazol-5-ols (également connus sous le nom de 1,3-oxazol-5(4H)-ones) ont été rapportés pour présenter des propriétés antimicrobiennes et antivirales. Des exemples incluent la jadomycine B, qui appartient à cette catégorie .
Autres activités biologiques
Bien que non étudié de manière approfondie pour le composé en question, certains 1,3,4-thiadiazoles ont montré des bioactivités diverses. Il s'agit notamment d'activités anticonvulsivantes, antifongiques et antibactériennes. Les chercheurs continuent d'explorer le potentiel de cette classe de composés .
Mécanisme D'action
Target of Action
It is known that similar compounds with indole and benzimidazole moieties have shown a wide range of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been reported to possess antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the function of the target molecules.
Biochemical Pathways
It is known that indole derivatives possess various biological activities and can affect a broad range of biochemical pathways .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2O4S/c1-29-23(34(31,32)18-10-7-16(25)8-11-18)20(22(28-29)15-5-3-2-4-6-15)14-33-24(30)19-12-9-17(26)13-21(19)27/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAKZYWDNUJVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
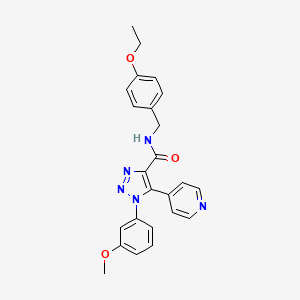
![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)
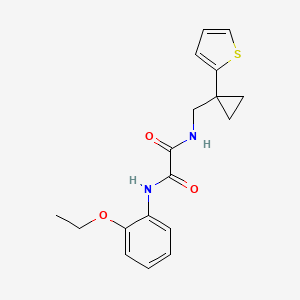
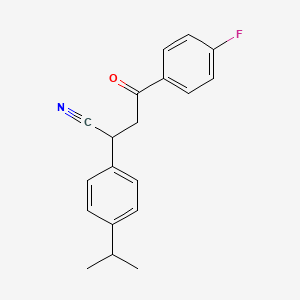
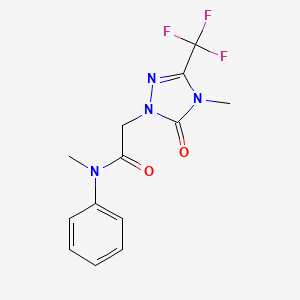
![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)
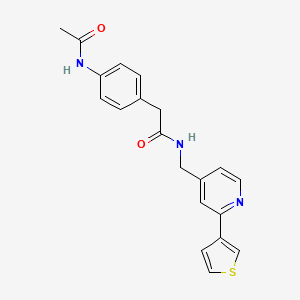
![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2386240.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
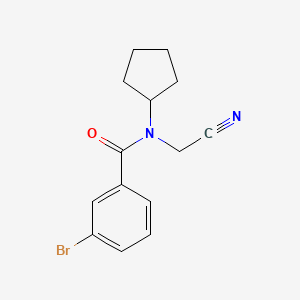
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)
